(6-ブロモ-1,3-ベンゾチアゾール-2-イル)メタノール

概要

説明

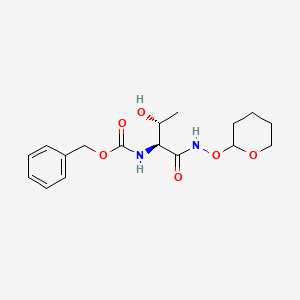

“(6-Bromo-1,3-benzothiazol-2-yl)methanol” is a chemical compound with the molecular formula C8H6BrNOS . It is a derivative of benzothiazole, a bicyclic compound with fused benzene and thiazole rings . This compound has been shown to have antimicrobial activity and can be used as luminescing biosensors .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “(6-Bromo-1,3-benzothiazol-2-yl)methanol”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “(6-Bromo-1,3-benzothiazol-2-yl)methanol” is characterized by a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The benzene ring exhibits substantially higher cyclic π-electron delocalization than the thiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives, including “(6-Bromo-1,3-benzothiazol-2-yl)methanol”, are highly reactive building blocks for organic and organoelement synthesis. They can be easily functionalized at the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Bromo-1,3-benzothiazol-2-yl)methanol” include a molecular weight of 244.11 . It is a powder at room temperature .科学的研究の応用

抗菌活性

ベンゾチアゾール誘導体は、抗菌特性について研究されてきました。 ある研究では、ベンゾチアゾール化合物の合成とその抗菌活性を強調し、一部の誘導体は、Pseudomonas aeruginosaおよびEscherichia coliなどの細菌に対して、ストレプトマイシンやアンピシリンなどの標準薬剤と同等の活性を示すことを明らかにしました。 .

抗結核化合物

最近の合成開発では、ベンゾチアゾールベースの抗結核化合物に焦点を当てています。 これらの化合物は、標準的な参照薬剤と比較して、インビトロおよびインビボで有望な活性を示しており、阻害濃度が確認されています。 .

生物学的用途

ベンゾチアゾール骨格は、抗真菌、抗酸化、抗菌、抗増殖、抗炎症作用など、幅広い用途を持つ数多くの生物学的に有効な分子に存在しています。 .

酵素阻害

ベンゾチアゾールは、高い薬理作用と生物活性を有するため、酵素阻害剤としても研究されています。 これらは、体内の特定の酵素を標的にすることで、さまざまな疾患の治療に役立ちます。 .

イメージング試薬と蛍光材料

ベンゾチアゾールは、その独特の特性により、イメージング試薬と蛍光材料として使用されています。 これらは、生物学的プロセスを研究するための視覚的なツールを提供することで、医療診断と研究において重要な役割を果たします。 .

エレクトロルミネッセンスデバイス

ベンゾチアゾール環系は、電流を流すと発光する能力があるため、エレクトロルミネッセンスデバイスで使用されています。 これは、ディスプレイや照明システムの開発に役立ちます。 .

植物成長調整剤

ベンゾチアゾールは、植物のさまざまな成長プロセスに影響を与える植物成長調整剤として役立ちます。 この用途は、農業研究開発にとって極めて重要です。 .

加硫促進剤

工業部門では、ベンゾチアゾールはゴム製造の加硫促進剤として使用されています。 これは、ゴム製品の弾性と強度を向上させるのに役立ちます。 .

作用機序

Target of Action

Benzothiazole derivatives have been studied for their anti-tubercular activity, suggesting potential targets within the mycobacterium tuberculosis pathogen .

Mode of Action

Benzothiazole derivatives have been shown to exhibit inhibitory activity against M. tuberculosis , suggesting that they may interact with key enzymes or proteins within this pathogen to exert their effects.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it is plausible that these compounds may interfere with essential metabolic or cellular processes in M. tuberculosis.

Result of Action

tuberculosis , suggesting that they may lead to the disruption of essential cellular functions within this pathogen.

Safety and Hazards

将来の方向性

Benzothiazole derivatives, including “(6-Bromo-1,3-benzothiazol-2-yl)methanol”, are considered valuable for the development of new drugs and materials due to their high biological activity and reactivity . Future research may focus on developing new synthetic approaches and patterns of reactivity for these compounds .

生化学分析

Biochemical Properties

(6-Bromo-1,3-benzothiazol-2-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states. Additionally, (6-Bromo-1,3-benzothiazol-2-yl)methanol can bind to specific proteins, altering their conformation and function, which can impact various signaling pathways within the cell .

Cellular Effects

The effects of (6-Bromo-1,3-benzothiazol-2-yl)methanol on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, (6-Bromo-1,3-benzothiazol-2-yl)methanol can influence cell growth and survival. Furthermore, it can impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in stress responses and metabolic processes .

Molecular Mechanism

At the molecular level, (6-Bromo-1,3-benzothiazol-2-yl)methanol exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases, which play a role in cell signaling and regulation. Additionally, (6-Bromo-1,3-benzothiazol-2-yl)methanol can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (6-Bromo-1,3-benzothiazol-2-yl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (6-Bromo-1,3-benzothiazol-2-yl)methanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and stress responses .

Dosage Effects in Animal Models

The effects of (6-Bromo-1,3-benzothiazol-2-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain concentration. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

(6-Bromo-1,3-benzothiazol-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism. Additionally, (6-Bromo-1,3-benzothiazol-2-yl)methanol can influence the levels of reactive oxygen species and antioxidants, impacting cellular redox balance .

Transport and Distribution

The transport and distribution of (6-Bromo-1,3-benzothiazol-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into the mitochondria, where it exerts its effects on mitochondrial function and energy production. The distribution of (6-Bromo-1,3-benzothiazol-2-yl)methanol can also be influenced by its binding to plasma proteins, which can affect its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of (6-Bromo-1,3-benzothiazol-2-yl)methanol is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be directed to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression. Alternatively, it can localize to the endoplasmic reticulum or Golgi apparatus, where it influences protein folding and trafficking .

特性

IUPAC Name |

(6-bromo-1,3-benzothiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLBHKPUSANPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188233-15-9 | |

| Record name | (6-bromo-1,3-benzothiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride](/img/structure/B1377536.png)

![5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1377546.png)

![2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1377547.png)

![Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1377549.png)

![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl](/img/structure/B1377550.png)